

what are the chemical properties of tert-Butyl 4-aminobenzoate- $^{13}\text{C}_6$

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Butyl 4-aminobenzoate- $^{13}\text{C}_6$*

Cat. No.: *B12053671*

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Technical Guide: tert-Butyl 4-aminobenzoate- $^{13}\text{C}_6$

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-Butyl 4-aminobenzoate- $^{13}\text{C}_6$, a stable isotope-labeled compound crucial for advanced research in drug development and metabolic analysis.

Core Chemical Properties

tert-Butyl 4-aminobenzoate- $^{13}\text{C}_6$ is the ^{13}C labeled version of tert-Butyl 4-aminobenzoate, where the six carbon atoms of the benzene ring are replaced with the ^{13}C isotope.^[1] This isotopic labeling makes it an invaluable tracer for quantitative analysis in drug development and metabolic flux analysis.^{[1][2]}

Quantitative Data Summary

Due to the limited availability of specific experimental data for the $^{13}\text{C}_6$ -labeled compound in the public domain, the properties of the unlabeled tert-Butyl 4-aminobenzoate are provided below for reference. The physical properties of the $^{13}\text{C}_6$ isotopologue are expected to be very similar.

Table 1: Physicochemical Properties of tert-Butyl 4-aminobenzoate (Unlabeled)

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₅ NO ₂	[3][4]
Molecular Weight	193.24 g/mol	[3][5][6]
Melting Point	108-110 °C	[3][6][7]
Boiling Point	322.4 °C at 760 mmHg	[3]
Density	1.078 g/cm ³	[3]
Flash Point	173.6 °C	[3]
Appearance	White to off-white solid or crystalline powder	[4]
Solubility	Soluble in organic solvents like ethanol and acetone; limited solubility in water.	[4]
pKa	2.43 ± 0.10 (Predicted)	[3]

Table 2: Known Properties of tert-Butyl 4-aminobenzoate-¹³C₆

Property	Value	Reference
Molecular Formula	C ₅ ¹³ C ₆ H ₁₅ NO ₂	[1]
Molecular Weight	199.20 g/mol	[1]
CAS Number	1793059-78-5	[1]

Synthesis and Reactivity

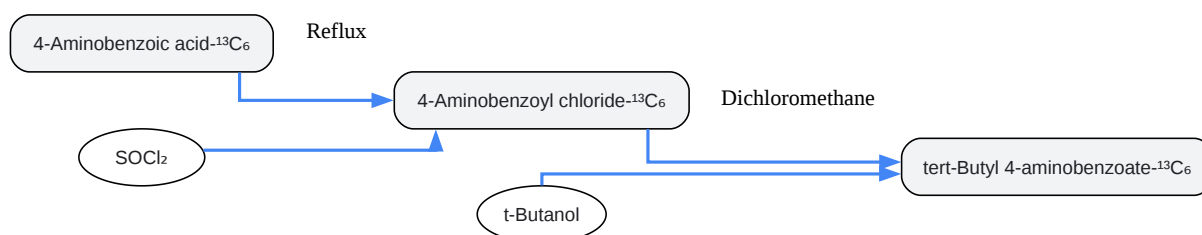
The chemical reactivity of tert-Butyl 4-aminobenzoate-¹³C₆ is governed by its functional groups: the amino group and the tert-butyl ester group. The amino group can undergo reactions such as acylation and alkylation, while the tert-butyl ester can be selectively deprotected under acidic conditions.[8]

General Synthesis Pathway

A specific, detailed synthesis protocol for tert-Butyl 4-aminobenzoate- $^{13}\text{C}_6$ is not readily available in public literature. However, it would be synthesized following a similar pathway to its unlabeled counterpart, starting with a $^{13}\text{C}_6$ -labeled 4-aminobenzoic acid precursor. A general synthesis for the unlabeled compound is described below.

Experimental Protocol: Synthesis of tert-Butyl 4-aminobenzoate

- **Acid Chloride Formation:** 4-Aminobenzoic acid is suspended in thionyl chloride and heated to a gentle reflux for approximately two hours until the solution becomes clear. The excess thionyl chloride is then removed under reduced pressure.
- **Esterification:** The resulting acid chloride is dissolved in dichloromethane and cooled in an ice bath. A solution of t-butanol in dichloromethane is added to the stirred solution.
- **Isolation and Purification:** A solid white precipitate, the hydrochloride salt of the product, is formed. This is isolated by evaporation of the solvent. The solid is then suspended in an aqueous sodium hydrogencarbonate solution and extracted with dichloromethane. The organic layers are combined, dried, and evaporated to yield the final product.



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Caption: General synthesis pathway for tert-Butyl 4-aminobenzoate- $^{13}\text{C}_6$.

Applications in Research and Drug Development

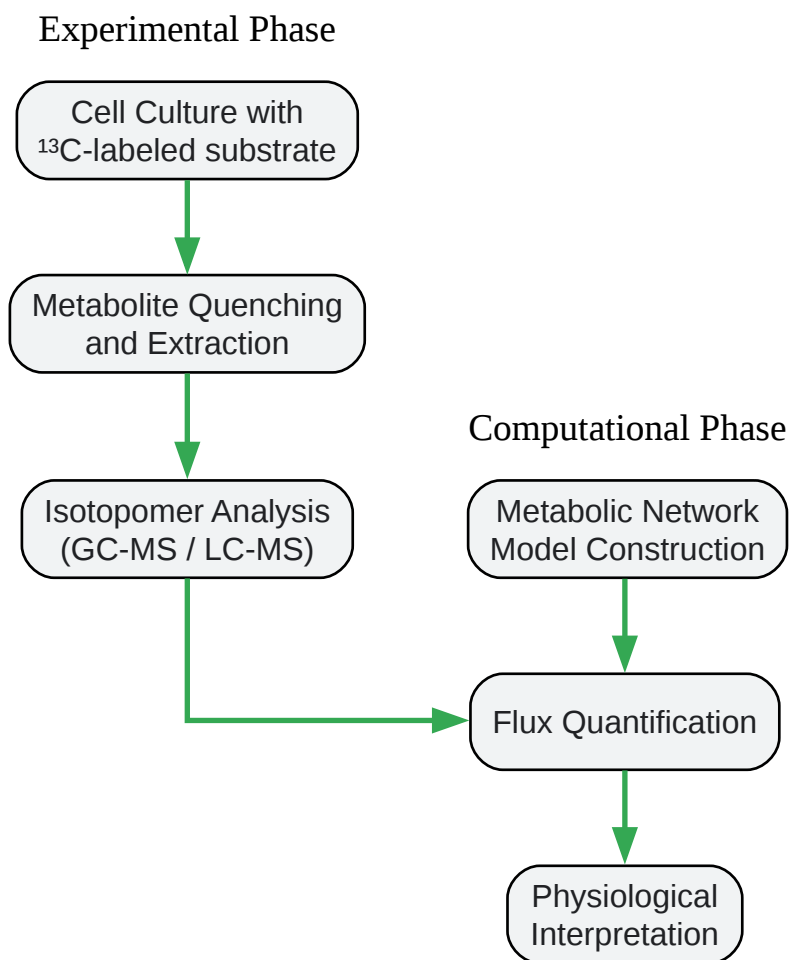
The primary application of tert-Butyl 4-aminobenzoate- $^{13}\text{C}_6$ is as an internal standard and tracer in metabolic flux analysis (MFA).^[2] MFA is a powerful technique used to quantify the rates of metabolic reactions in a biological system.

Metabolic Flux Analysis (MFA) Workflow

In a typical ^{13}C -MFA experiment, cells are cultured in a medium containing a ^{13}C -labeled substrate. The isotopic labeling patterns in the resulting metabolites, such as amino acids, are then analyzed by mass spectrometry or NMR. This data is used to calculate the flux of carbon through the metabolic pathways.

Experimental Workflow: ^{13}C -Metabolic Flux Analysis

- **Cell Culture:** Cells are grown in a defined medium containing a known concentration of a ^{13}C -labeled carbon source.
- **Metabolite Extraction:** Metabolites are extracted from the cells at a specific time point.
- **Isotopomer Analysis:** The isotopic labeling patterns of key metabolites (e.g., amino acids) are determined using techniques like GC-MS or LC-MS.
- **Flux Calculation:** The measured labeling patterns are used in computational models to estimate the intracellular metabolic fluxes.



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- To cite this document: BenchChem. [what are the chemical properties of tert-Butyl 4-aminobenzoate-13C6]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12053671#what-are-the-chemical-properties-of-tert-butyl-4-aminobenzoate-13c6]

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